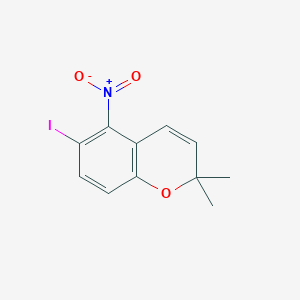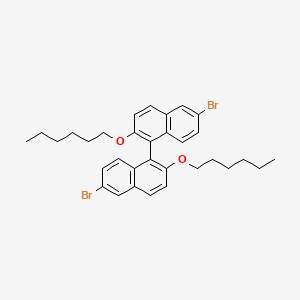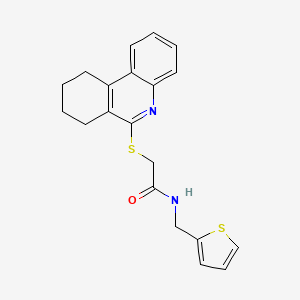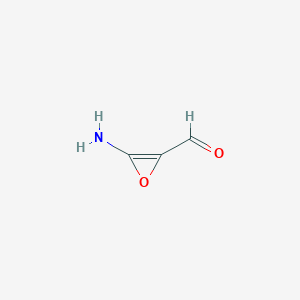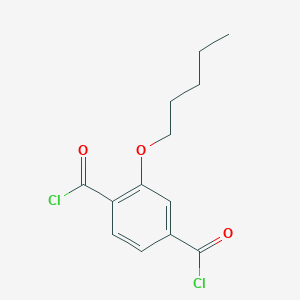
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C14H16Cl2O3 It is a derivative of benzene-1,4-dicarbonyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a pentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride typically involves the reaction of benzene-1,4-dicarbonyl dichloride with pentyloxy compounds under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzene-1,4-dicarbonyl dichloride reacts with pentanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and performance materials.
Mécanisme D'action
The mechanism of action of 2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride involves its reactivity towards nucleophiles due to the presence of acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles to form covalent bonds. The pentyloxy group can influence the compound’s reactivity and solubility, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-dicarbonyl dichloride: The parent compound without the pentyloxy group.
Terephthaloyl chloride: Another derivative of benzene-1,4-dicarbonyl dichloride used in the production of polymers like Kevlar.
Isophthaloyl chloride: An isomer of terephthaloyl chloride with similar reactivity.
Uniqueness
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride is unique due to the presence of the pentyloxy group, which can enhance its solubility and reactivity compared to its parent compound. This makes it a valuable intermediate in the synthesis of specialized materials and chemicals.
Propriétés
Numéro CAS |
193150-89-9 |
|---|---|
Formule moléculaire |
C13H14Cl2O3 |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
2-pentoxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-3-4-7-18-11-8-9(12(14)16)5-6-10(11)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
OAIJRZCPEMQVSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
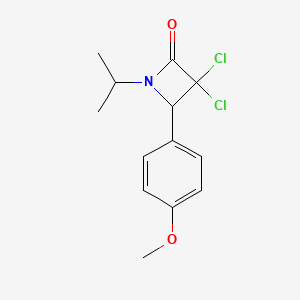
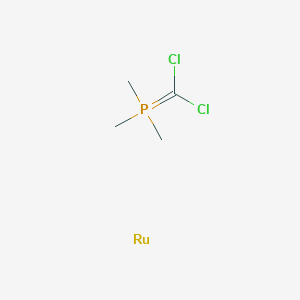
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
